1-(3-METHANESULFONYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-(3-METHANESULFONYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with methanesulfonyl and methoxyphenyl groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3-METHANESULFONYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The methanesulfonyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions. Methanesulfonyl chloride and 2-methoxyphenyl halides are commonly used reagents.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.
Chemical Reactions Analysis
1-(3-METHANESULFONYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfonyl groups to thiol groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-METHANESULFONYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: It finds applications in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(3-METHANESULFONYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanesulfonyl and methoxyphenyl groups play crucial roles in binding to active sites, modulating the activity of target proteins, and influencing biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
When compared to similar compounds, 1-(3-METHANESULFONYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(3-METHANESULFONYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)IMIDAZOLE: Shares the methanesulfonyl and methoxyphenyl groups but differs in the core structure.
1-(3-METHANESULFONYLBENZENESULFONYL)-4-(2-METHOXYPHENYL)PYRIDINE: Similar functional groups but with a pyridine ring instead of a piperazine ring.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-25-18-9-4-3-8-17(18)19-10-12-20(13-11-19)27(23,24)16-7-5-6-15(14-16)26(2,21)22/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMDNNNTNSYYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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